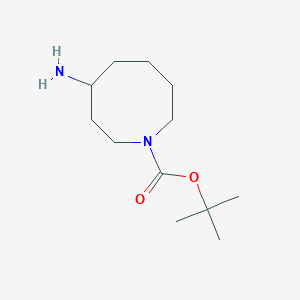
1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine
Overview
Description
“1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine” is a chemical compound with the molecular formula C10H14FN . It’s a research-use-only product .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine” consists of a two-carbon chain (ethan-1-amine) attached to a phenyl ring. The phenyl ring is substituted with two methyl groups and one fluorine atom .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . The exact boiling point is not specified . The molecular weight of the compound is 167.22 .Scientific Research Applications
Kinetics and Mechanism Studies
- The kinetics and mechanism of reactions involving similar compounds, such as the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with primary and secondary amines, have been explored. These studies provide insights into complex reaction pathways and the role of amines in promoting specific reaction outcomes (Jarczewski, Schroeder, & Dworniczak, 1986).
Fluorescence Enhancement
- Research on the fluorescence enhancement of trans-4-aminostilbene derivatives, including those with N-phenyl substitutions, highlights the impact of structural modifications on photophysical properties. This area of study suggests potential applications in developing fluorescent materials and probes (Yang, Chiou, & Liau, 2002).
Polyimide Synthesis
- Studies on the synthesis of novel polyimides derived from specific diamines have explored their solubility, optical transparency, and thermal stability. Such materials have applications in electronics and photonics, indicating the relevance of related amines in advanced material synthesis (Zhang et al., 2010).
Synthesis and Identification
- The synthesis and identification of compounds structurally related to 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one have been documented. Such studies underscore the methodologies for synthesizing and characterizing novel compounds with potential pharmacological or material applications (Power et al., 2015).
Fluorosensing Applications
- Research on the synthesis of sterically crowded atropisomeric compounds for dual-mode enantioselective fluorosensing demonstrates the utility of specific amines in developing sensors and probes. This highlights potential applications in chiral analysis and sensing technologies (Mei, Martin, & Wolf, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5,8H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSSBFUSRJJSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)



